molecular formula C14H16N2 B8665738 1,1-Diphenylethane-1,2-diamine CAS No. 90155-46-7

1,1-Diphenylethane-1,2-diamine

Cat. No. B8665738
CAS RN: 90155-46-7
M. Wt: 212.29 g/mol
InChI Key: BOJZPUPAXYETRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenylethane-1,2-diamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Diphenylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diphenylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90155-46-7

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1,1-diphenylethane-1,2-diamine

InChI

InChI=1S/C14H16N2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15-16H2

InChI Key

BOJZPUPAXYETRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)(C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

α,α-Diphenyl-α-aminoacetonitrile (1.0 gm, 0.0048 mol) was dissolved in 6 ml of toluene and was cooled to -20° C. The solution was treated with 19.2 ml (0.0192 mol) of 1 M diisobutylaluminum hydride (DiBal-H) and stirred at -20° C. for 3 hours. The reaction mixture was quenched with 2.0 ml of methanol followed by 50 ml of water. The reaction mixture was acidified to pH 1.0 and the aqueous phase was extracted with ether several times. The remaining aqueous phase was basified to pH 13 with 2N sodium hydroxide solution and extracted with methylene chloride. The organic phase was dried and evaporated to afford 0.946 g (92%) of the desired material as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Yield
92%

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